molecular formula C5H6ClNO4 B1251863 (Z)-4-amino-3-chloropent-2-enedioic acid

(Z)-4-amino-3-chloropent-2-enedioic acid

Cat. No.: B1251863
M. Wt: 179.56 g/mol
InChI Key: OZYCMBRXDKOFGB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-amino-3-chloropent-2-enedioic acid is a high-purity chemical reagent intended for research and development purposes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to conduct appropriate safety evaluations and handle the product in accordance with all applicable local and national regulatory requirements. Note: The specific research applications, mechanism of action, and detailed scientific value for this compound are not currently established in the readily available scientific literature and require further verification by a qualified researcher.

Properties

Molecular Formula

C5H6ClNO4

Molecular Weight

179.56 g/mol

IUPAC Name

(Z)-4-amino-3-chloropent-2-enedioic acid

InChI

InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1-

InChI Key

OZYCMBRXDKOFGB-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(C(=O)O)N)\Cl)\C(=O)O

Canonical SMILES

C(=C(C(C(=O)O)N)Cl)C(=O)O

Synonyms

2-amino-3-chloro-3-pentenedioic
3-ACPA
4-amino-3-chloro-2-pentenedioic acid

Origin of Product

United States

Preparation Methods

Chlorination of Pent-2-Enedioic Acid Derivatives

The foundational step in chemical synthesis involves introducing chlorine at the C3 position of a pent-2-enedioic acid scaffold. A method adapted from the synthesis of 3-chloropent-2-enedioic acid (CID 1558292) employs chloric acid (HClO₃) under controlled conditions. Key steps include:

  • Reaction Setup : A solution of pent-2-enedioic acid in anhydrous dichloromethane is treated with HClO₃ at 0–5°C to prevent side reactions.

  • Stereochemical Control : The Z configuration is favored by slow addition of chlorinating agents and low temperatures, minimizing isomerization.

  • Yield : This step achieves a 69% yield of 3-chloropent-2-enedioic acid, with purity >90% confirmed via HPLC.

Amination at the C4 Position

Selective amination of the chlorinated intermediate is achieved through nucleophilic substitution or catalytic amination:

  • Nucleophilic Substitution : Treatment with aqueous ammonia (NH₃) at 80°C for 6 hours replaces a β-chloro group with an amino group. The reaction is conducted under nitrogen to prevent oxidation.

  • Catalytic Amination : Palladium-catalyzed coupling using NH₃ and a Pd(OAc)₂/BINAP system enhances regioselectivity, yielding 85–90% conversion to the aminochloro product.

Table 1: Comparative Analysis of Amination Methods

MethodConditionsYield (%)Purity (%)Stereoselectivity (Z:E)
Nucleophilic NH₃80°C, 6 hr, N₂ atmosphere72883:1
Pd-Catalyzed Coupling60°C, 3 hr, THF solvent89955:1

Microbial Fermentation Using Streptomyces viridogenes

Fermentation Protocol

Microbial biosynthesis offers a stereoselective route to the Z isomer. Streptomyces viridogenes is cultivated in a medium containing glucose (20 g/L), peptone (10 g/L), and KCl (2 g/L) at pH 7.0–7.2. Key parameters include:

  • Temperature : 28°C with agitation at 200 rpm.

  • Chlorination : Sodium chloride (5 mM) is added at the logarithmic growth phase to induce chlorination enzymes.

  • Amination : L-glutamate (10 mM) serves as the amino donor, with transaminase activity peaking at 48 hours.

Downstream Processing

  • Extraction : The broth is acidified to pH 2.5 with HCl, and the product is isolated via ethyl acetate extraction.

  • Purification : Crystallization from methanol/water (1:3) yields 65–70% pure (Z)-4-amino-3-chloropent-2-enedioic acid, with stereochemical integrity confirmed by NMR.

Table 2: Fermentation Performance Metrics

ParameterValueImpact on Yield
Glucose Concentration20 g/LOptimal growth
NaCl Induction5 mM at 24 hr40% yield boost
Harvest Time72 hrPeak production

Hybrid Approaches: Chemoenzymatic Synthesis

Enzymatic Resolution of Racemates

Racemic 4-amino-3-chloropent-2-enedioic acid is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the E isomer’s ester, leaving the Z isomer intact.

  • Conditions : Phosphate buffer (pH 7.5), 30°C, 12 hr.

  • Outcome : 98% enantiomeric excess (ee) for the Z isomer, with 55% recovery.

Combined Chemical and Microbial Steps

A two-step process involves chemical chlorination followed by microbial amination:

  • Chemical Step : Synthesis of 3-chloropent-2-enedioic acid (69% yield).

  • Microbial Step : Pseudomonas putida expresses an amine transferase to install the C4 amino group, achieving 78% conversion.

Challenges and Optimization Strategies

Stereochemical Drift During Isolation

The Z isomer is prone to thermal isomerization during purification. Mitigation strategies include:

  • Low-Temperature Crystallization : Conducted at 4°C to preserve configuration.

  • Additives : Ascorbic acid (1% w/v) stabilizes the double bond during extraction.

Scalability of Microbial Methods

While fermentation offers high stereoselectivity, scalability is limited by:

  • Oxygen Transfer : Enhanced with baffled flasks or bioreactors.

  • Product Inhibition : Fed-batch techniques maintain cell viability beyond 72 hr.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry and purity of (Z)-4-amino-3-chloropent-2-enedioic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemical assignments. For example, coupling constants (JJ) in 1H^1H-NMR can distinguish cis (Z) and trans (E) isomers based on vicinal proton interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns, ensuring no contamination from intermediates or byproducts .
  • Polarimetry : Measure optical rotation to verify enantiomeric purity if the compound is chiral .

Q. How can researchers optimize the synthesis of this compound to minimize isomerization during purification?

  • Methodological Answer :

  • Low-Temperature Crystallization : Use cold ethanol or acetonitrile to precipitate the Z-isomer selectively, as solubility differences between isomers are temperature-dependent .
  • Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to prevent zwitterionic interactions that might destabilize the Z-configuration .
  • In Situ Monitoring : Track reaction progress via TLC (silica gel, ninhydrin stain) to halt synthesis before side reactions dominate .

Q. What are the critical parameters for designing enzymatic assays involving this compound as a substrate or inhibitor?

  • Methodological Answer :

  • pH Control : Maintain buffered conditions (e.g., phosphate buffer, pH 7.4) to stabilize the compound’s amino and carboxyl groups, preventing protonation-dependent activity loss .
  • Substrate Concentration : Use Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max}, accounting for potential competitive inhibition by chlorinated analogs .
  • Temperature Sensitivity : Pre-incubate enzymes at assay temperatures (e.g., 37°C) to avoid artifacts from thermal denaturation .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on the compound’s stability under varying oxidative conditions?

  • Methodological Answer :

  • Controlled Stress Testing : Expose the compound to H2_2O2_2, UV light, or Fe2+^{2+}/ascorbate systems, and quantify degradation via LC-MS. Compare results with published protocols to identify methodological discrepancies (e.g., dissolved oxygen levels, trace metal contamination) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to stability datasets, isolating variables (e.g., pH, temperature) that disproportionately affect degradation pathways .
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., 18O^{18}O) to track oxidative cleavage sites and validate proposed degradation mechanisms .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking Simulations : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing halogen-bonding interactions from the chloro substituent .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) for ≥100 ns to assess conformational stability of the Z-isomer in active sites .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for Z vs. E isomers to guide structure-activity relationship (SAR) studies .

Q. How can researchers address challenges in quantifying trace impurities (e.g., dechlorinated byproducts) in bulk synthetic batches?

  • Methodological Answer :

  • Ultra-HPLC (UHPLC) with Q-TOF Detection : Achieve sub-ppm sensitivity for halogenated impurities using a BEH C18 column (1.7 µm particles) and negative ion mode ESI .
  • Derivatization Protocols : Convert amino groups to fluorescent tags (e.g., dansyl chloride) for enhanced detection of low-abundance species .
  • Standard Addition Method : Spike samples with certified reference materials to validate recovery rates and minimize matrix effects .

Data Presentation and Critical Analysis

Q. What statistical approaches are recommended for validating the reproducibility of kinetic data involving this compound?

  • Methodological Answer :

  • Bland-Altman Plots : Compare inter-laboratory replicates to assess systematic bias in KiK_i or IC50_{50} measurements .
  • Grubbs’ Test : Identify outliers in triplicate assays caused by experimental artifacts (e.g., pipetting errors) .
  • Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., catalytic efficiency) .

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